Nornuciferine

Description

Historical Context and Discovery

Nornuciferine was first isolated in 1963 during phytochemical investigations of Nelumbo lutea (American lotus) by Kupchan and colleagues. The researchers identified it alongside nuciferine and other alkaloids, marking the initial characterization of its structure and properties. Subsequent studies in the 1970s and 1980s expanded its known natural sources to include Nelumbo nucifera (sacred lotus), a plant deeply rooted in Asian traditional medicine. Early pharmacological studies focused on its bioavailability and metabolic pathways, revealing its rapid absorption and distribution in mammalian systems.

Classification within Aporphine Alkaloids

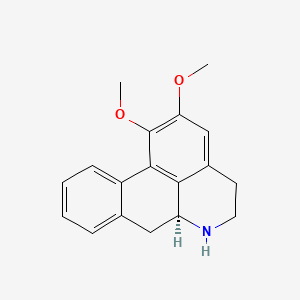

This compound belongs to the aporphine alkaloid subclass, which is derived from the benzylisoquinoline backbone via oxidative coupling (Table 1). Key structural features include:

Natural Sources and Distribution

This compound is predominantly found in aquatic plants of the Nelumbo genus:

- Leaves of Nelumbo nucifera : The primary source, with concentrations varying by growth stage and geographic origin.

- Petioles of Nelumbo lutea : Secondary source, identified in North American varieties.

- Minor occurrences : Trace amounts detected in Antizoma angustifolia and Annona crassiflora.

Environmental factors such as soil pH and water availability influence its biosynthesis, with higher yields observed in alkaline conditions.

Traditional Uses in Ethnopharmacology

This compound-rich plants have been integral to traditional medicine systems:

- Chinese Medicine : Lotus leaves (He-Ye) were used to treat fever, hematemesis, and inflammatory conditions. Decoctions prepared from dried leaves were consumed to manage obesity and hyperlipidemia.

- Ayurveda : Combined with other herbs, it addressed metabolic disorders and acted as a diuretic.

- Korean Folk Medicine : Employed in teas to alleviate "body heat imbalance" and gastrointestinal distress.

Modern studies validate these uses, linking this compound to anti-diabetic and anti-inflammatory mechanisms.

Properties

CAS No. |

54750-04-8 |

|---|---|

Molecular Formula |

C18H19NO2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

(6aS)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3/t14-/m0/s1 |

InChI Key |

QQKAHDMMPBQDAC-AWEZNQCLSA-N |

SMILES |

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC |

Isomeric SMILES |

COC1=C(C2=C3[C@H](CC4=CC=CC=C42)NCCC3=C1)OC |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC |

Other CAS No. |

54750-04-8 |

Synonyms |

nornuciferine nornuciferine hydrochloride, (R)-isomer nornuciferine, (R)-isome |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Nornuciferine exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

- Anticancer Activity : Recent studies have demonstrated that this compound promotes apoptosis in human non-small cell lung cancer (A549) cells via the miR-361-3p/TRAF2/JNK signaling pathway. The compound has shown an IC50 value of 8.641 μM, indicating significant antiproliferative effects . This suggests its potential as an anticancer agent, particularly in lung cancer treatment.

- Antioxidant Effects : this compound has been identified as having antioxidant properties, contributing to the reduction of oxidative stress in various biological systems. This activity is crucial for mitigating cellular damage and inflammation associated with chronic diseases .

- Anti-Obesity and Metabolic Disorders : this compound has been linked to anti-obesity effects and improvements in metabolic disorders. In a study involving rats with nonalcoholic fatty liver disease (NAFLD), this compound treatment ameliorated metabolic disturbances, highlighting its potential role in managing obesity-related conditions .

Clinical Implications

The findings surrounding this compound's biological activities suggest several clinical implications:

- Cancer Therapy : Given its ability to induce apoptosis in cancer cells, this compound may be developed into a therapeutic agent for lung cancer and potentially other malignancies. Further clinical trials are necessary to validate its efficacy and safety in humans.

- Metabolic Health : this compound's effects on metabolic disorders indicate its potential use as a treatment for obesity and related conditions such as diabetes and hyperlipidemia. Its incorporation into dietary supplements or pharmacological formulations could enhance metabolic health outcomes.

Research Findings Summary

The following table summarizes key research findings on this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Nornuciferine shares structural similarities with other aporphine alkaloids, differing primarily in substituents:

- Nuciferine: Contains an additional methyl group on the nitrogen atom compared to this compound .

- Roemerine : Lacks methoxy groups at positions 1 and 2 but retains the methylated nitrogen .

- Anonaine: A benzylisoquinoline alkaloid with a simpler bicyclic structure, lacking the aporphine backbone .

These structural variations impact solubility, target affinity, and metabolic stability.

Pharmacokinetic Profiles

A comparative study using pkCSM tools evaluated key pharmacokinetic parameters for nuciferine, this compound, and roemerine :

| Parameter | Nuciferine | This compound | Roemerine |

|---|---|---|---|

| Oral Absorption | High | Moderate | High |

| BBB Permeability | Low | Low | Moderate |

| CYP2D6 Inhibition | Yes | No | Yes |

| Hepatotoxicity | Low | Low | Moderate |

Molecular Docking and Binding Affinities

Molecular docking against breast cancer targets revealed differences in binding energy (lower values indicate stronger affinity) :

| Target | Nuciferine (kcal/mol) | This compound (kcal/mol) | Roemerine (kcal/mol) |

|---|---|---|---|

| EGFR | -8.2 | -7.9 | -9.1 |

| MAPK8 | -7.8 | -7.5 | -8.6 |

| JAK2 | -8.0 | -7.7 | -8.9 |

| IKBKB | -8.5 | -8.3 | -9.4 |

Roemerine exhibited the strongest binding affinity across all targets, primarily through hydrogen bonding and van der Waals interactions .

Cytotoxic Activity and Anticancer Mechanisms

This compound’s efficacy varies significantly by cell line and stereochemistry. For example, (+)-nornuciferine showed potent activity against HepG2 (IC50 = 9.60 µM) , while the (−)-form was inactive in DU-145 cells . Nuciferine outperformed both in breast cancer models, likely due to its ability to induce apoptosis via EGFR suppression .

Preparation Methods

Bischler-Napieralski Reaction

The Bischler-Napieralski cyclization remains a cornerstone for synthesizing aporphine alkaloids. Starting with N-acetyl-3,4-dimethoxyphenethylamine, cyclodehydration using phosphorous oxychloride yields the dihydroisoquinoline intermediate. Subsequent reduction with sodium borohydride and demethylation produces this compound with a reported purity of 94.15%. However, this method requires stringent temperature control (≤60°C) to prevent side reactions, limiting its scalability.

Palladium-Catalyzed Intramolecular Coupling

Recent advances employ palladium catalysts for dehydrogenative coupling. Chen et al. (2021) achieved a 78% yield of this compound by coupling 1-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)ethane using Pd(OAc)₂ and XPhos ligands. This method offers superior regioselectivity but necessitates expensive catalysts and inert atmospheres, complicating industrial adoption.

Extraction and Isolation Techniques

Dipping-Acid-Assisted Ultrasonic Extraction (DAUEM)

DAUEM optimizes this compound recovery from lotus leaves by combining acid pretreatment with ultrasonic disruption. Soaking dried leaves in 0.1M HCl for 12 hours protonates alkaloids, increasing their solubility in ethanol-water mixtures. Response surface methodology (RSM) identified optimal conditions:

Macroporous Resin Purification

D101 macroporous resin effectively isolates this compound from crude extracts. Loading 1.25 g of extract onto a D101 column (70% ethanol eluent) achieves 67.14% purity, outperforming silica gel chromatography (3.196% purity). The resin’s polystyrene matrix preferentially adsorbs non-polar alkaloids, reducing co-elution of flavonoids and terpenes.

Analytical Validation of this compound Purity

High-performance liquid chromatography (HPLC) with UV detection (λ = 282 nm) remains the gold standard for quantifying this compound. A C18 column (4.6 × 250 mm, 5 μm) and mobile phase (acetonitrile:0.1% phosphoric acid, 55:45 v/v) resolve this compound at 8.2 minutes, with a linear calibration range of 0.1–50 μg/mL (R² = 0.9993). Mass spectrometry (LC-MS) confirms structural integrity via molecular ion peaks at m/z 282.1 [M+H]⁺ .

Q & A

Basic Research Questions

Q. What are the established pharmacological mechanisms of Nornuciferine, and how can researchers systematically validate these in new experimental models?

- Methodological Answer : Begin with a systematic literature review using databases like PubMed and Scopus, filtering studies by relevance (e.g., in vitro enzyme assays, receptor-binding studies). Apply inclusion criteria (e.g., peer-reviewed studies with dose-dependent data) and exclusion criteria (e.g., non-peer-reviewed preprints). Validate findings through orthogonal assays (e.g., Western blotting for protein expression, siRNA knockdowns to confirm target specificity). Ensure experimental controls align with original methodologies to reduce variability .

Q. Which in vitro and in vivo assays are most reliable for assessing this compound’s bioactivity, and what methodological considerations ensure reproducibility?

- Methodological Answer : For in vitro studies, use cell lines with validated expression of this compound’s targets (e.g., α-adrenergic receptors) and include positive/negative controls (e.g., known agonists/antagonists). For in vivo models, select species with metabolic pathways analogous to humans and standardize administration routes (e.g., oral gavage vs. intraperitoneal). Document batch-to-batch variability in compound purity via HPLC and share raw data in supplementary materials .

Q. What are the best practices for conducting a comprehensive literature review on this compound’s molecular targets while minimizing selection bias?

- Methodological Answer : Use Boolean search terms (e.g., "this compound AND pharmacokinetics NOT review") across multiple databases. Screen abstracts using tools like PRISMA flow diagrams to track inclusion/exclusion decisions. Cross-reference citations in seminal papers to identify overlooked studies. Critically appraise conflicting results using tools like GRADE criteria to assess evidence quality .

Advanced Research Questions

Q. How should researchers design dose-response studies for this compound to account for nonlinear pharmacokinetic behavior observed in preliminary data?

- Methodological Answer : Employ staggered dosing regimens (e.g., log-scale increments) and monitor plasma concentrations via LC-MS/MS at multiple timepoints. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to identify saturation points. Validate findings with in silico simulations (e.g., PBPK modeling) to predict tissue-specific exposure. Pre-register hypotheses and statistical plans to reduce bias .

Q. What systematic approaches can resolve contradictions between in vitro and in vivo data on this compound’s therapeutic effects?

- Methodological Answer : Perform meta-analyses to quantify effect sizes across studies, stratifying by model system (e.g., primary cells vs. immortalized lines). Conduct bridging studies (e.g., ex vivo organotypic cultures) to reconcile discrepancies. Apply sensitivity analyses to identify confounding variables (e.g., serum protein binding in in vitro assays). Use triangulation with omics data (e.g., transcriptomics) to confirm mechanistic consistency .

Q. How can researchers optimize extraction protocols for this compound to improve yield without compromising purity in natural product studies?

- Methodological Answer : Compare solvent systems (e.g., ethanol-water vs. supercritical CO₂) using response surface methodology (RSM) to model yield-purity trade-offs. Validate purity via NMR and mass spectrometry, reporting solvent residues and isotopic patterns. Share detailed protocols in open-access repositories (e.g., protocols.io ) to enable replication .

Q. What computational and experimental strategies are effective in elucidating this compound’s structure-activity relationships (SAR) across different biological systems?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis to map critical binding residues. Synthesize analogs with targeted modifications (e.g., methylation of phenolic groups) and test in functional assays (e.g., cAMP inhibition). Use cheminformatics tools (e.g., QSAR models) to predict bioactivity cliffs and prioritize analogs for synthesis .

Data Presentation Guidelines

- Tables : Include dose-response metrics (EC₅₀, IC₅₀) with 95% confidence intervals. For SAR studies, tabulate analog structures, purity, and bioactivity .

- Figures : Use heatmaps to visualize multi-omics integration or forest plots for meta-analyses. Ensure axis labels specify units and statistical tests used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.